Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, an aminomethyl group, and two hydroxyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate typically involves the protection of the amino and hydroxyl groups, followed by the formation of the pyrrolidine ring. Common synthetic routes include:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection.
Formation of Pyrrolidine Ring: The protected amino group undergoes cyclization with appropriate dihydroxy precursors under controlled conditions.
Deprotection: The Boc group is removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods often employ flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, carbonyl compounds, and hydroxyl derivatives.
Scientific Research Applications
Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved include enzyme inhibition and receptor modulation, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate: shares similarities with other tert-butyl esters and pyrrolidine derivatives.
This compound: is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of tert-butyl, aminomethyl, and dihydroxy groups, which provide a versatile platform for chemical modifications and biological interactions .
Properties
IUPAC Name |
tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-5-7(13)8(14)6(12)4-11/h6-8,13-14H,4-5,11H2,1-3H3/t6-,7+,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTRGSCJEBNELD-RNJXMRFFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1CN)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1CN)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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